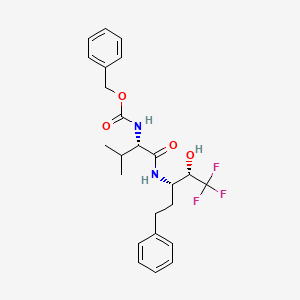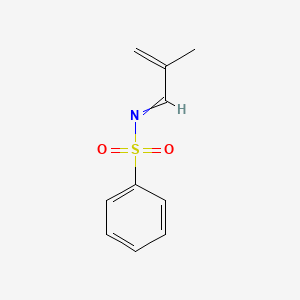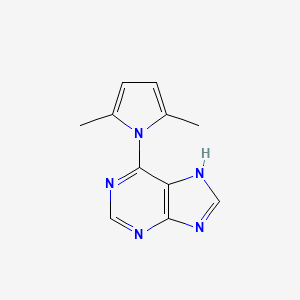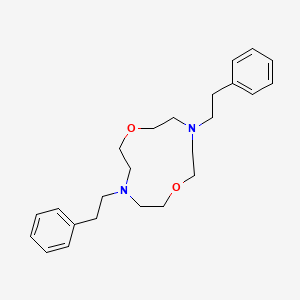![molecular formula C25H52O2 B14263076 Dodecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 140477-03-8](/img/structure/B14263076.png)
Dodecane, 1,1'-[methylenebis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C25H52O2 . It is a type of ether, specifically a dialkyl ether, characterized by the presence of two dodecane chains connected by a methylene bridge through oxygen atoms. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two dodecane chains via oxygen atoms. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Dodecane, 1,1’-[methylenebis(oxy)]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Dodecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of halogenated dodecane derivatives.
Aplicaciones Científicas De Investigación
Dodecane, 1,1’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant, plasticizer, and in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of Dodecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with hydrophobic environments. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and in the formulation of hydrophobic drug delivery systems .
Comparación Con Compuestos Similares
- Decane, 1,1’-oxybis-
- Hexadecane, 1,1’-[methylenebis(oxy)]bis-
- Octadecane, 1,1’-[methylenebis(oxy)]bis-
Comparison: Dodecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its specific chain length and the presence of a methylene bridge. Compared to Decane, 1,1’-oxybis-, it has longer hydrocarbon chains, which enhance its hydrophobic properties and stability. Hexadecane and Octadecane derivatives have even longer chains, which can further increase hydrophobicity but may also affect solubility and reactivity .
Propiedades
| 140477-03-8 | |
Fórmula molecular |
C25H52O2 |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
1-(dodecoxymethoxy)dodecane |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-25-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
Clave InChI |
SVVAQNULZZCLTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCOCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)

![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/no-structure.png)





